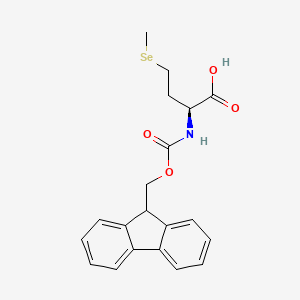

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the selective protection of functional groups, coupling reactions, and chiral resolution. Researchers have explored various synthetic routes, aiming for high yields and enantiopurity. Detailed synthetic protocols can be found in the literature .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-selenomethionine is commonly used in the field of peptide synthesis. It is introduced under standard conditions during the synthesis process. The presence of the Fmoc group allows for the easy introduction of the selenomethionine into peptides . This is particularly useful for synthesizing peptides that require the incorporation of selenium for structural or functional purposes.

Structural Biology

In structural biology, Fmoc-L-selenomethionine plays a crucial role in facilitating the determination of solid-phase and solution structures . Selenium’s unique properties allow for better characterization of peptides and proteins, especially when using techniques like X-ray crystallography, where it can aid in phase determination.

Biofunctional Hydrogel Formation

The compound has been found to contribute to the self-assembly of peptide derivatives, which can lead to the formation of biofunctional hydrogels . These hydrogels have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth.

Peptide-Protein Interaction Studies

Fmoc-L-selenomethionine is instrumental in studying peptide-protein interactions. The introduction of selenium into peptides can provide insights into the interaction dynamics between peptides and proteins, which is valuable for understanding biological processes and designing therapeutic agents .

Redox Chemistry

The selenomethionine moiety in the compound can undergo redox reactions, which can be exploited in various research applications. For instance, any selenoxide formed during synthesis can be reduced back to selenide, which is useful in studies involving redox chemistry and the exploration of oxidative stress within biological systems .

Mechanism of Action

Fmoc-L-selenomethionine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid, is a compound with a variety of applications in biochemical research .

Target of Action

The primary target of Fmoc-L-selenomethionine is the peptide-protein interactions in the process of peptide synthesis . It is used as a building block to create Freidinger Lactams at specific positions in a peptide sequence, hence creating a beta-turn .

Mode of Action

Fmoc-L-selenomethionine can be introduced under standard conditions during peptide synthesis . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . This introduction of selenium can help facilitate solid phase and solution structural determination and the study of peptide-protein interactions .

Biochemical Pathways

Fmoc-L-selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

It is known that the compound can be introduced under standard conditions during peptide synthesis .

Result of Action

The result of Fmoc-L-selenomethionine’s action is the facilitation of solid phase and solution structural determination and the study of peptide-protein interactions . It plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant .

Action Environment

The action environment of Fmoc-L-selenomethionine is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)